molecular formula C10H13ClN4 B3407805 1-(1-benzyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride CAS No. 852030-90-1

1-(1-benzyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride

Cat. No.: B3407805
CAS No.: 852030-90-1
M. Wt: 224.69 g/mol
InChI Key: SMKLLBZKZJESRX-UHFFFAOYSA-N
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Description

1-(1-Benzyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride typically involves the following steps :

    Formation of Benzyl Azide: Benzyl azide is prepared by reacting benzyl chloride with sodium azide in an aqueous medium.

    Cycloaddition Reaction: The benzyl azide undergoes a cycloaddition reaction with propargylamine in the presence of a copper catalyst to form the triazole ring.

    Reduction: The resulting triazole compound is then reduced to form 1-(1-benzyl-1H-1,2,3-triazol-4-yl)methanamine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

    Cycloaddition: The compound can participate in cycloaddition reactions, particularly in click chemistry.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.

    Cycloaddition: Copper(I) catalysts are often employed in cycloaddition reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1-(1-Benzyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride has a wide range of applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is employed in the study of enzyme inhibitors and other biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-benzyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways :

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Benzyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(1-benzyltriazol-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.ClH/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9;/h1-5,8H,6-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKLLBZKZJESRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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